(E)-3-(furan-2-yl)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)acrylamide
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Overview
Description
(E)-3-(furan-2-yl)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)acrylamide is an organic compound that features a unique structure combining furan and thiophene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(furan-2-yl)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)acrylamide typically involves the following steps:
Formation of the furan and thiophene intermediates: The furan and thiophene rings are synthesized separately through established methods such as the Paal-Knorr synthesis for furans and the Gewald reaction for thiophenes.
Coupling of intermediates: The furan and thiophene intermediates are then coupled using a suitable linker, often through a palladium-catalyzed cross-coupling reaction.
Acrylamide formation: The final step involves the formation of the acrylamide moiety through a reaction with acryloyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(furan-2-yl)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)acrylamide can undergo various types of chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized to form corresponding oxides.
Reduction: The acrylamide moiety can be reduced to form the corresponding amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of furan and thiophene oxides.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
(E)-3-(furan-2-yl)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)acrylamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of (E)-3-(furan-2-yl)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)acrylamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation or disrupt microbial cell membranes.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(furan-2-yl)-N-(2-(5-(furan-2-yl)thiophen-2-yl)ethyl)acrylamide: Similar structure but with a different substitution pattern on the thiophene ring.
(E)-3-(furan-2-yl)-N-(2-(5-(furan-3-yl)phenyl)ethyl)acrylamide: Similar structure but with a phenyl ring instead of a thiophene ring.
Uniqueness
(E)-3-(furan-2-yl)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)acrylamide is unique due to its specific combination of furan and thiophene rings, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3S/c19-17(6-3-14-2-1-10-21-14)18-9-7-15-4-5-16(22-15)13-8-11-20-12-13/h1-6,8,10-12H,7,9H2,(H,18,19)/b6-3+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZWXLTKYBRLRLZ-ZZXKWVIFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)NCCC2=CC=C(S2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/C(=O)NCCC2=CC=C(S2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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